

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

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Compound of Interest

Compound Name: 4-Chloro-3'-nitrobenzophenone

CAS No.: 62810-38-2

Cat. No.: B1606137

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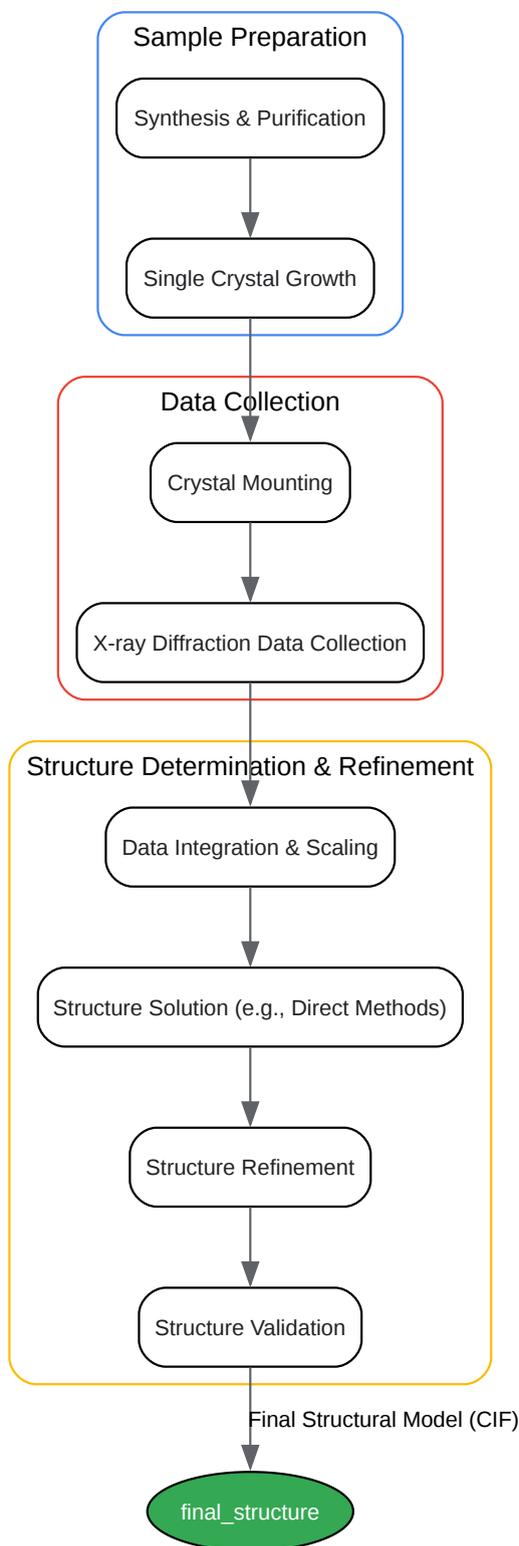
Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides precise information about the internal arrangement of atoms within a crystal.[2] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, it is diffracted in a pattern of spots of varying intensities. The geometric arrangement of these spots and their intensities contain the information required to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the atomic structure can be determined.[2]

The choice of SCXRD as the analytical method is dictated by its unparalleled ability to provide detailed atomic-level information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformation of flexible molecules like benzophenones. Furthermore, SCXRD reveals the intricate network of intermolecular interactions that dictate how molecules pack in the solid state, influencing properties such as solubility, stability, and bioavailability.

Experimental Protocol: From Crystal to Structure

The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring meticulous execution to ensure the quality and accuracy of the final model.

General Workflow for Single-Crystal X-ray Diffraction



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Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

- **Synthesis and Purification:** The substituted nitrobenzophenone of interest is synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or lead to disordered crystal structures.
- **Single Crystal Growth:** High-quality single crystals are grown from the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized loop.
- **X-ray Diffraction Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
- **Data Integration and Scaling:** The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are then scaled and merged to create a unique reflection file.
- **Structure Solution:** The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
- **Structure Refinement:** The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
- **Structure Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility. The final model is typically reported in a Crystallographic Information File (CIF).

Comparative Crystal Structure Analysis

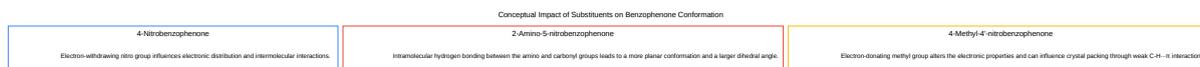
The introduction of different substituents to the benzophenone scaffold can significantly impact its molecular conformation and crystal packing. Here, we compare the crystallographic data of 4-nitrobenzophenone, 2-amino-5-nitrobenzophenone, and 4-methyl-4'-nitrobenzophenone.

Parameter	4-Nitrobenzophenone	2-Amino-5-nitrobenzophenone	4-Methyl-4'-nitrobenzophenone
Molecular Formula	C ₁₃ H ₉ NO ₃	C ₁₃ H ₁₀ N ₂ O ₃	C ₁₄ H ₁₁ NO ₃
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
a (Å)	3.9190	8.197	12.345
b (Å)	23.0512	10.670	7.567
c (Å)	11.5262	12.977	13.012
α (°)	90	90	90
β (°)	90.575	90	109.87
γ (°)	90	90	90
Volume (Å ³)	1041.5	1133.4	1142.1
Dihedral Angle (°)	~55-60	~83	~58
Key Intermolecular Interactions	C-H...O	N-H...O, C-H...O, π-π stacking	C-H...O, π-π stacking
CSD/COD Reference	COD: 4084162	CSD: ANBPHO	CSD: MEPHNO

Note: The crystallographic data for 2-amino-5-nitrobenzophenone and 4-methyl-4'-nitrobenzophenone are based on representative entries in the Cambridge Structural Database (CSD) and may vary slightly between different reported structures.

Analysis of Substituent Effects

The data presented in the table reveals the profound influence of the substituents on the crystal structures of these nitrobenzophenones.



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Caption: A diagram illustrating the conformational impact of different substituents.

4-Nitrobenzophenone: The parent nitro-substituted compound in this comparison exhibits a monoclinic crystal system. The electron-withdrawing nature of the nitro group influences the electronic distribution across the molecule, which in turn affects the intermolecular interactions. The crystal packing is primarily governed by C-H...O hydrogen bonds involving the carbonyl and nitro oxygen atoms. The dihedral angle between the two phenyl rings is a critical conformational parameter in benzophenones. In 4-nitrobenzophenone, this angle is typically around 55-60 degrees, a result of the balance between steric hindrance of the ortho-hydrogens and the electronic effects of the substituents.

2-Amino-5-nitrobenzophenone: The introduction of an amino group at the 2-position has a dramatic effect on the molecular conformation. The presence of the amino group allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly restricts the rotation of the amino-substituted phenyl ring, leading to a more planar conformation of that portion of the molecule. Consequently, the dihedral angle between the two phenyl rings is much larger, often exceeding 80 degrees, to minimize steric clash.[3] The crystal packing in this case is more complex, involving intermolecular N-H...O and C-H...O hydrogen bonds, as well as potential π - π stacking interactions between the aromatic rings.[4]

4-Methyl-4'-nitrobenzophenone: In this derivative, a methyl group is introduced on the second phenyl ring. The methyl group is electron-donating, which alters the overall electronic properties of the molecule compared to 4-nitrobenzophenone.[5] The steric bulk of the methyl group is relatively small and does not significantly alter the dihedral angle compared to the

parent 4-nitrobenzophenone. The crystal packing is influenced by weak C-H...O hydrogen bonds and can also involve C-H... π interactions with the aromatic rings.

Conclusion

This comparative guide highlights the power of single-crystal X-ray diffraction in elucidating the subtle yet significant structural variations in a series of substituted nitrobenzophenones. The choice of substituent has a profound impact on the molecular conformation, particularly the dihedral angle between the phenyl rings, and the nature of the intermolecular interactions that dictate the crystal packing.

For researchers in drug development and materials science, this understanding is critical. The ability to predict and control the three-dimensional structure of molecules through targeted substitution is a key element in the rational design of new compounds with desired properties. The experimental data and protocols presented here serve as a foundational guide for those embarking on the structural analysis of this important class of compounds.

References

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